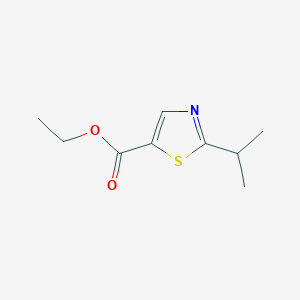

Ethyl 2-isopropylthiazole-5-carboxylate

Description

Properties

CAS No. |

165315-75-3 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

ethyl 2-propan-2-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-10-8(13-7)6(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

HHLQEQWHWROTMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

b. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate

- Structure : Features a methyl group at the 4-position and a pyridinyl ring at the 2-position.

- The methyl group at the 4-position may stabilize the thiazole ring conformation, affecting crystallinity and melting points . Applications: This compound is utilized in kinase inhibitors, where the pyridinyl moiety interacts with hydrophobic enzyme pockets .

c. Ethyl Pyruvate (Non-Thiazole Analog)

Research Findings and Methodological Insights

- Synthetic Routes : this compound is synthesized via cyclization of nitriles with ethyl 2-bromoacetoacetate, a method shared with related thiazoles (e.g., ). The isopropyl substituent requires careful optimization to avoid steric interference during coupling reactions .

- Crystallographic Analysis : X-ray crystallography (utilizing SHELX software, ) reveals that the isopropyl group induces torsional strain in the thiazole ring, reducing planarity compared to pyridinyl-substituted analogs .

- Hydrogen Bonding: Graph set analysis () shows that amino-substituted thiazoles form stronger intermolecular networks (e.g., N–H···O bonds) than isopropyl derivatives, which rely on weaker van der Waals interactions .

Preparation Methods

Cyclocondensation Reaction

The core thiazole ring forms via a Hantzsch-type reaction. Key steps include:

-

Solvent selection : Ethanol or ethyl acetate solutions (10–35% concentration) are common due to their ability to dissolve both polar and non-polar reactants.

-

Base catalysis : Sodium carbonate (0.01–0.1 wt ratio relative to the α-halo ester) facilitates deprotonation and cyclization.

-

Temperature control : Reactions proceed at 40–70°C, with higher temperatures (60–70°C) improving ring closure kinetics.

Example protocol :

-

Combine ethyl 2-bromo-3-isopropylacetoacetate (33 g), thiourea (30.4 g), and Na₂CO₃ (1.5 g) in 200 mL of 20% ethyl acetate/ethanol.

-

Heat to 45°C, add the α-halo ester dropwise over 20–30 minutes, then reflux at 65°C for 5 hours.

Critical Reaction Parameters

Solvent Composition

Ethyl acetate/ethanol mixtures (10–35% ethyl acetate) balance solubility and reaction rates. Higher ethyl acetate concentrations reduce thiourea solubility, while lower concentrations slow cyclization.

Base Stoichiometry

Sodium carbonate (0.3–3.3 g per 30.4 g thiourea) optimizes deprotonation without causing saponification of the ester group. Excess base leads to hydrolysis, reducing yields.

Temperature and Time

-

Dropwise addition : Conducted at 40–55°C to minimize side reactions.

-

Reflux : 60–70°C for 5–5.5 hours ensures complete ring closure.

Purification and Characterization

Workup Procedure

Analytical Data

| Parameter | Value (for analogous compounds) | Method |

|---|---|---|

| Yield | >98% | Gravimetric analysis |

| Melting point | 172–173°C | Differential scanning calorimetry |

| Purity | >99% | HPLC (UV detection) |

Challenges and Adaptations for 2-Isopropyl-5-Carboxylate

Regioselectivity Control

Positioning the carboxylate at the 5-position requires steric and electronic modulation. Using directing groups (e.g., nitro or methoxy) during cyclization can enhance regioselectivity, though this adds synthetic steps.

Isopropyl Group Introduction

-

Pre-installed substituents : Synthesize the α-halo ester with an isopropyl group via Claisen condensation of ethyl isobutyrate and diethyl oxalate.

-

Post-functionalization : Introduce isopropyl via Friedel-Crafts alkylation, though this risks over-alkylation.

Industrial-Scale Considerations

Cost Optimization

-

Catalyst recycling : Recover sodium carbonate via filtration and reuse in subsequent batches.

-

Solvent recovery : Ethanol and ethyl acetate are distilled and recycled, reducing waste.

Environmental Impact

-

Waste treatment : Neutralize alkaline filtrates with acetic acid before disposal.

-

Green chemistry : Explore ionic liquids or water as solvents to improve sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.